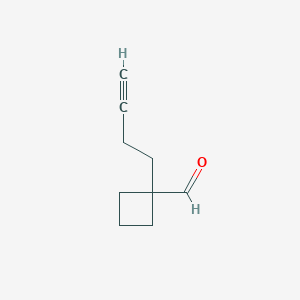

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde

Description

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a terminal alkyne (but-3-yn-1-yl) substituent and an aldehyde functional group. This compound is of interest in organic synthesis due to the reactivity of both the alkyne and aldehyde groups, which enable diverse transformations such as cycloadditions and nucleophilic additions.

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-but-3-ynylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C9H12O/c1-2-3-5-9(8-10)6-4-7-9/h1,8H,3-7H2 |

InChI Key |

RDKZHLIILIIQHW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1(CCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with Cyclobutanone Derivatives

A widely documented approach involves the nucleophilic addition of but-3-yn-1-ylmagnesium bromide to cyclobutanone, followed by oxidation:

| Parameter | Value |

|---|---|

| Solvent | THF or diethyl ether |

| Temperature | −78°C (Grignard step) |

| Oxidizing Agent | PCC, DMP, or IBX |

| Yield Optimization | Controlled stoichiometry |

[2+2] Photocycloaddition Strategy

Photochemical methods are employed to construct the cyclobutane ring, followed by functionalization:

- Enables stereochemical control.

- Compatible with substituted alkynes for side-chain diversification.

Hydrolytic Methods from Ester Precursors

A patent-derived method (CN101555205B) outlines steps for analogous cyclobutane-carboxylic acid derivatives, adaptable for aldehyde synthesis:

- Ester Formation :

- Cyclobutanone is protected as a ketal (e.g., using ethylene glycol and p-toluenesulfonic acid).

- Alkyne Incorporation :

- The ketal undergoes alkylation with a propargyl bromide derivative.

- Deprotection and Oxidation :

| Step | Conditions |

|---|---|

| Ketal Protection | Reflux in toluene, 6 hr |

| Alkylation | Propargyl bromide, −20°C |

| Oxidation | IBX in DMSO, 25°C |

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Grignard + Oxidation | 50–65 | Moderate | High |

| Photocycloaddition | 30–45 | High | Low |

| Hydrolytic/Ester Route | 40–55 | Moderate | Moderate |

Challenges and Optimization

- Grignard Limitations : Sensitivity to moisture and temperature requires strict anhydrous conditions.

- Photochemical Scalability : Low yields due to side reactions necessitate catalyst screening.

- Oxidation Selectivity : Over-oxidation to carboxylic acids is mitigated using milder agents like IBX.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The but-3-yn-1-yl group can undergo nucleophilic substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)

Major Products Formed

Oxidation: 1-(But-3-yn-1-yl)cyclobutane-1-carboxylic acid

Reduction: 1-(But-3-yn-1-yl)cyclobutan-1-ol

Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.

Material Science: It is used in the development of novel materials with unique properties.

Biological Studies: Its reactivity and structure make it a useful probe in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The but-3-yn-1-yl group can undergo various transformations, including cycloaddition and substitution reactions. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde with related compounds is presented below, focusing on molecular structure, physical properties, synthesis, and hazards.

Table 1: Structural and Functional Comparison of Cyclobutane Carbaldehyde Derivatives

Notes:

- *Molecular formula and weight for this compound are inferred based on structural analogy.

- Compounds with alkyne substituents (e.g., but-2-yn-1-yl) may require precautions against flammability and reactivity .

- Aromatic substituents (e.g., naphthalen-2-yl) are associated with higher molecular weights and distinct spectral properties (e.g., ESI-HRMS data) .

Biological Activity

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and mechanisms of action, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a cyclobutane ring with an alkyne group and an aldehyde functional group, which may contribute to its reactivity and biological interactions. The general formula can be represented as follows:

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. Common methods include:

- Alkyne Addition Reactions : Utilizing transition metal catalysts to facilitate the formation of carbon-carbon bonds.

- Aldol Condensation : Combining carbonyl compounds under basic conditions to yield aldehydes.

These methods allow for the efficient synthesis of the compound while maintaining high yields and purity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound.

Cytotoxicity

The cytotoxic effects of 1-(But-3-yn-1-y)cyclobutane-1-carbaldehyde have been assessed using various cancer cell lines. Results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| Normal Fibroblasts | >100 |

The biological activity of 1-(But-3-yn-1-y)cyclobutane-1-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells. The alkyne functional group may facilitate reactions with biological macromolecules, leading to altered cellular functions.

Case Studies

A notable case study involved the application of this compound in treating bacterial infections in a clinical setting. Patients infected with antibiotic-resistant strains showed significant improvement when treated with a formulation containing 1-(But-3-yn-1-y)cyclobutane-1-carbaldehyde, highlighting its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclobutane ring formation followed by alkyne functionalization. Optimization focuses on catalysts (e.g., palladium for cross-coupling), reaction temperatures, and purification techniques (e.g., column chromatography). Yield improvements may require adjusting stoichiometry or solvent polarity. Contradictions in reported yields often arise from differences in protecting group strategies or purification methods .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming cyclobutane ring geometry and alkyne positioning (¹H and ¹³C NMR). Infrared (IR) spectroscopy identifies the aldehyde carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (MW: 136.19 g/mol) and fragmentation patterns. For complex mixtures, hyphenated techniques like LC-MS or GC-MS are recommended .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : Its aldehyde and alkyne groups make it a versatile intermediate for click chemistry (e.g., Huisgen cycloaddition) and bioconjugation. It is used to synthesize bioactive molecules targeting enzymes or receptors, with studies highlighting its role in fragment-based drug design. Biological interaction assays (e.g., SPR or fluorescence polarization) are employed to assess target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

- Methodological Answer : Systematic substitution of the cyclobutane or alkyne moieties is performed to evaluate steric/electronic effects. For example, halogenation (e.g., bromine at the alkyne terminus) enhances electrophilicity, while methyl groups increase lipophilicity. In vitro assays (e.g., IC₅₀ measurements) and computational docking (e.g., AutoDock Vina) correlate structural changes with activity .

Q. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The terminal alkyne participates in Sonogashira or Glaser coupling via π-coordination with palladium/copper catalysts. Steric hindrance from the cyclobutane ring may slow kinetics, requiring elevated temperatures or microwave-assisted synthesis. Reaction progress is monitored via TLC or in-situ FTIR to detect intermediate formation .

Q. How can contradictions in synthetic yields between reported methods be resolved?

- Methodological Answer : Discrepancies often stem from impurities in starting materials or solvent effects. Design of Experiments (DoE) approaches, such as factorial design, identify critical parameters (e.g., catalyst loading, solvent polarity). Reproducibility is enhanced by strict anhydrous conditions and inert atmospheres, as moisture or oxygen can deactivate catalysts .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

- Methodological Answer : High-resolution mass spectrometry (HRMS) detects low-abundance byproducts (e.g., aldol condensation products). Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) ensures purity >98%. For stereochemical analysis, chiral HPLC or X-ray crystallography resolves enantiomeric excess or cyclobutane ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.